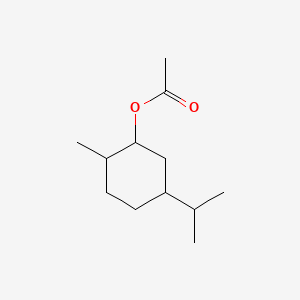

2-Methyl-5-(propan-2-yl)cyclohexyl acetate

Description

Contextual Significance of Cyclohexyl Acetates and Related Monoterpenoids

Cyclohexyl acetates, as a class of compounds, hold a notable position in industrial and synthetic chemistry. They are often utilized as solvents and are key intermediates in the synthesis of other valuable chemicals. nih.govnih.gov For instance, the hydrogenation of cyclohexyl acetate (B1210297) presents a novel route to produce cyclohexanol (B46403) and ethanol, which are important industrial feedstocks. rsc.orgrsc.org This pathway is part of an effort to develop safer and more efficient alternatives to traditional methods like cyclohexane (B81311) oxidation. nih.gov

Monoterpenoids and their derivatives, including acetate esters, are a diverse group of natural products with wide-ranging significance. mdpi.com Many, like geranyl acetate and citronellyl acetate, are prized for their aromatic properties and are extensively used in the fragrance, cosmetic, and food industries. researchgate.netnih.gov Beyond their sensory characteristics, these compounds are subjects of academic research for their potential biological activities. Studies have explored monoterpenoids for various applications, demonstrating their relevance in medicinal chemistry and biotechnology. mdpi.comnih.gov The biosynthesis of these compounds, for example, engineering microorganisms to produce valuable monoterpene esters, is an active area of research aimed at sustainable production. researchgate.net

Overview of Isomeric Forms and Stereochemical Importance

The structure of 2-methyl-5-(propan-2-yl)cyclohexyl acetate contains three chiral centers on the cyclohexane ring, giving rise to several possible stereoisomers. The spatial arrangement of the methyl, isopropyl, and acetate groups relative to the ring dramatically influences the molecule's physical and chemical properties. nist.gov

The most well-known isomers are derived from the corresponding isomers of menthol (B31143):

Menthyl acetate: The ester formed from menthol.

Isomenthyl acetate: The ester of isomenthol.

Neomenthyl acetate: The ester of neomenthol.

Neoisomenthyl acetate: The ester of neoisomenthol.

Each of these isomers has a unique three-dimensional structure, which in turn affects properties such as odor, boiling point, and reactivity. The specific stereochemistry is critical, particularly in applications like fragrance, where different isomers can have vastly different scents. For example, L-menthyl acetate, derived from the naturally occurring (-)-menthol, is noted for its contribution to the characteristic scent of peppermint. wikipedia.orgnih.gov The precise identification and separation of these isomers are often accomplished using techniques like gas chromatography. nist.gov

Below is an interactive data table summarizing key properties of Menthyl Acetate, a primary isomer of this compound.

| Property | Value |

| IUPAC Name | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Appearance | Colorless liquid |

| Odor | Characteristic, minty, fruity |

| Boiling Point | 227 °C |

| Density | 0.919 g/cm³ at 20°C |

| CAS Number | 89-48-5 |

Note: The properties listed are for the most common isomer, L-Menthyl acetate. Data sourced from nih.govnih.gov.

Current Research Landscape and Academic Interest

The academic and industrial interest in this compound and related monoterpenoid esters remains strong, driven by their utility and the pursuit of sustainable chemical processes. Research efforts are often focused on synthetic methodologies, exploring more efficient and environmentally benign ways to produce these compounds. This includes the use of enzymatic catalysis for esterification, which can offer high selectivity and milder reaction conditions compared to traditional acid catalysis. aip.org

The synthesis of specific stereoisomers continues to be a significant area of research. For instance, studies have detailed the synthesis of specific esters like (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate, using L-menthol as a chiral starting material, highlighting its role in asymmetric synthesis. researchgate.net

Furthermore, the broader class of monoterpenoids is being investigated for novel applications. Computational studies are used to predict the biological and toxicological effects of various monoterpenes, guiding research into their potential therapeutic uses. nih.gov The development of new catalytic systems for the transformation of cyclohexyl acetates into other valuable chemicals is also an active field, demonstrating the compound's role as a versatile platform molecule in modern organic synthesis. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

7460-78-8 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(2-methyl-5-propan-2-ylcyclohexyl) acetate |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |

InChI Key |

JAKFDYGDDRCJLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1OC(=O)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Methyl-5-(propan-2-yl)cyclohexyl Acetate (B1210297)

The primary route to 2-Methyl-5-(propan-2-yl)cyclohexyl acetate is the esterification of its corresponding alcohol, 2-Methyl-5-(propan-2-yl)cyclohexan-1-ol (menthol). Various methods have been developed to optimize this conversion, focusing on yield, purity, and stereochemical control.

Direct esterification is a fundamental method for synthesizing menthyl acetate. The reaction involves treating menthol (B31143) with an acetylating agent. The choice of agent significantly impacts reaction effectiveness. Studies have compared glacial acetic acid, acetic anhydride (B1165640), and acetyl chloride, finding that acetyl chloride provides the highest yield and purity, followed by acetic anhydride and then acetic acid. researchgate.netaip.org This is attributed to the higher reactivity of the acyl chloride.

A significant advancement in esterification under mild conditions is the Steglich Esterification . First described in 1978, this method is highly effective for substrates that are sensitive to harsh conditions. wikipedia.orgnih.gov The reaction utilizes a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.comorganic-chemistry.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium salt. This salt is then readily attacked by the alcohol (menthol) to form the desired ester, regenerating the DMAP catalyst. A key advantage of this method is that the water generated during the reaction is consumed by DCC, forming the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration, driving the equilibrium towards the product. wikipedia.orgorganic-chemistry.org The mild, often room-temperature, conditions of the Steglich esterification prevent side reactions and are suitable for complex molecules. wikipedia.org

Table 1: Comparison of Acetylating Agents for Menthol Esterification

| Acetylating Agent | Relative Effectiveness (Yield & Purity) | Notes |

| Acetyl Chloride | Highest | Highly reactive, may require careful handling. |

| Acetic Anhydride | Medium | A common and effective choice for laboratory and industrial synthesis. |

| Acetic Acid | Lowest | Reaction is an equilibrium, often requiring a catalyst and removal of water to achieve high conversion. |

The stereochemistry of this compound is crucial, as its properties are dependent on the specific isomer. Asymmetric synthesis aims to produce a single, desired enantiomer. A primary strategy involves the use of an enantiomerically pure precursor. For instance, the synthesis of L-menthyl acetate, a common natural isomer, is typically achieved by starting with commercially available L-menthol. researchgate.net

More advanced approaches focus on the asymmetric synthesis of the menthol precursor itself. A notable method is the catalytic asymmetric cyclization of an achiral starting material like neral (B7780846). nih.gov Using a confined chiral acid catalyst, such as a highly fluorinated imino-imidodiphosphate (iIDP), neral can be converted with high efficiency and selectivity into (1R,6S)-trans-isopiperitenol. nih.gov This chiral intermediate can then be hydrogenated to yield specific menthol isomers, which are subsequently esterified to the corresponding chiral acetates. nih.gov This approach provides precise control over the final product's stereochemistry.

Catalysts are essential for achieving efficient acetate formation, particularly when using less reactive acetylating agents like acetic acid.

Acid Catalysis : Traditional esterification often employs strong acid catalysts like sulfuric acid or p-toluenesulfonic acid. evitachem.com These catalysts protonate the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of menthol.

Biocatalysis : Enzymes, particularly lipases, have emerged as powerful catalysts for esterification due to their high selectivity and mild reaction conditions. mdpi.com Lipases like Candida cylindracea lipase (B570770) (CCL) can catalyze the acylation of menthol. researchgate.net The efficiency of these enzymatic reactions can be enhanced by using additives; for example, the addition of quinidine (B1679956) to a CCL-catalyzed reaction with vinyl acetate increased the conversion rate significantly. researchgate.net In peppermint leaves, a specific transacetylase enzyme catalyzes the acetyl coenzyme A-dependent acetylation of (-)-menthol to form (-)-menthyl acetate. nih.gov

Heterogeneous Catalysis : Solid catalysts offer advantages in terms of separation and reusability. Natural kaolin (B608303) has been successfully used as an eco-friendly catalyst for the acylation of L-menthol. researchgate.net Statistical analysis has shown that reaction parameters such as temperature, acyl donor/acceptor ratio, and catalyst mass are significant factors affecting the process, allowing for optimization to achieve high conversion rates. researchgate.net

Precursor Synthesis and Derivatization Strategies (e.g., from 2-Methyl-5-(propan-2-yl)cyclohexan-1-ol)

Reaction Kinetics and Mechanistic Studies of Acetate Formation and Hydrolysis

Understanding the kinetics and mechanisms of both the formation (esterification) and breakdown (hydrolysis) of the acetate is fundamental for process optimization and control.

Acetate Formation: The esterification of an alcohol with a carboxylic acid is a reversible second-order reaction. researchgate.net Kinetic studies, often using model compounds like methyl acetate, have been used to develop various mechanistic models, including the Quasi-Homogeneous (Q-H), Eley-Rideal (E-R), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, particularly for reactions catalyzed by solid catalysts like ion-exchange resins. acs.orgresearchgate.net These models help in simulating and designing industrial processes such as reactive distillation, where reaction and separation occur simultaneously. acs.orgacs.org The reaction rate is influenced by temperature, reactant concentrations, and catalyst loading. researchgate.net

Acetate Hydrolysis: Ester hydrolysis is the reverse of esterification and can be catalyzed by either acids or bases. The hydrolysis of menthyl acetate, particularly using enzymes, has been studied for the production of optically pure L-menthol. nih.govrsc.org Esterases and lipases can selectively hydrolyze one enantiomer from a racemic mixture of menthyl acetate. For example, an esterase from Bacillus subtilis has been engineered to exhibit strict L-enantioselectivity in the hydrolysis of d,l-menthyl acetate. nih.gov In such a biocatalytic process, a conversion of 48.9% can be achieved, yielding L-menthol with an enantiomeric excess greater than 99%. nih.gov

Kinetic studies of hydrolysis often follow pseudo-first-order kinetics when one reactant (water) is in large excess. youtube.com The neutral hydrolysis of esters like methyl acetate is slow but can be catalyzed by the acetic acid product, a phenomenon known as specific acid catalysis, not general acid catalysis. cdnsciencepub.com The rate constants for the uncatalyzed and acid-catalyzed reactions can be determined experimentally.

Table 2: Kinetic Parameters for Enzymatic Hydrolysis of d,l-Menthyl Acetate

| Enzyme System | Substrate Concentration | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.p) | Reference |

| Engineered Bacillus subtilis Esterase | 1.0 M | 14 | 48.9% | >99% | nih.gov |

| Immobilized Bacillus subtilis Esterase | 1.0 M | 8 | 41% | >97% | researchgate.net |

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the structural confirmation of menthyl acetate (B1210297), with each technique offering unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete assignment of all proton and carbon signals.

In the most stable isomer, (-)-menthyl acetate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm the structure. The proton on the carbon bearing the acetate group (H1) appears as a doublet of triplets, indicative of its axial position and coupling to adjacent axial and equatorial protons. The methyl group of the acetate moiety appears as a distinct singlet, while the methyl and isopropyl groups on the cyclohexane (B81311) ring show characteristic doublets and multiplets.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the ester group appears significantly downfield, a characteristic feature of this functional group. The chemical shifts of the cyclohexyl ring carbons are consistent with a chair conformation where the large substituent groups are in equatorial positions to minimize steric hindrance.

¹H NMR Spectroscopic Data for (-)-Menthyl Acetate (in CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH-OAc) | 4.66 | dt | 10.9, 4.4 |

| H-3 (CH-iPr) | 1.86 | m | - |

| H-5 (CH-Me) | 0.89 | m | - |

| CH₃ (Acetate) | 2.04 | s | - |

| CH₃ (Ring) | 0.88 | d | 7.0 |

| CH(CH₃)₂ | 0.77, 0.91 | d | 7.0, 6.9 |

| CH(CH₃)₂ | 1.65 | m | - |

| Cyclohexyl Protons | 0.98-2.00 | m | - |

¹³C NMR Spectroscopic Data for (-)-Menthyl Acetate (in CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetate) | 170.8 |

| C-1 (CH-OAc) | 74.7 |

| C-2 | 47.2 |

| C-3 | 41.1 |

| C-4 | 34.3 |

| C-5 | 31.4 |

| C-6 | 23.6 |

| C-7 (CH-Me) | 26.4 |

| C-8 (CH(CH₃)₂) | 22.1 |

| C-9 (CH(CH₃)₂) | 20.8 |

| C-10 (CH(CH₃)₂) | 16.4 |

| CH₃ (Acetate) | 21.3 |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electron ionization (EI), this compound typically does not show a strong molecular ion peak (M⁺) at m/z 198. Instead, it undergoes characteristic fragmentation.

A common fragmentation pathway is the loss of the acetoxy group or acetic acid, leading to significant peaks. The base peak is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Another prominent fragmentation involves the loss of the entire acetate group (CH₃COOH) from the molecular ion, resulting in a fragment ion corresponding to the menthene cation at m/z 138. Other significant fragments arise from the cleavage of the cyclohexyl ring and the loss of the isopropyl group.

Key Mass Fragments of Menthyl Acetate

| m/z | Proposed Fragment |

|---|---|

| 138 | [M - CH₃COOH]⁺ |

| 123 | [M - CH₃COOH - CH₃]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 81 | [C₆H₉]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its identity as an ester. A strong, sharp absorption band appears around 1735-1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. Additionally, a distinct C-O stretching vibration band can be observed in the region of 1240-1250 cm⁻¹. The spectrum also features C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl ring and methyl/isopropyl groups just below 3000 cm⁻¹.

X-ray Crystallography for Absolute Configuration Determination

However, the absolute configuration of the commonly used (-)-menthyl acetate is unequivocally established as (1R,2S,5R) based on its synthesis from (-)-menthol, a well-characterized natural product whose absolute stereochemistry has been confirmed by X-ray crystallography and other methods.

Conformational Analysis of the Cyclohexyl Ring System

The stereochemical characterization of this compound extends to its preferred three-dimensional shape, or conformation. The cyclohexane ring is known to adopt a low-energy chair conformation. For the naturally derived (-)-menthyl acetate, detailed conformational analysis using rotational spectroscopy has shown that the most stable conformer is the one in which all three non-hydrogen substituents—the isopropyl, methyl, and acetoxy groups—occupy equatorial positions. researchgate.net

This all-equatorial arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if any of these bulky groups were in an axial position. This conformational preference is a critical factor influencing the molecule's physical properties and chemical reactivity.

Chiral Purity Determination and Enantiomeric Excess Measurement (e.g., HPLC)

Since this compound has three stereocenters, it can exist as several stereoisomers. Determining the chiral purity, or enantiomeric excess (ee), is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this purpose.

Chiral HPLC methods can effectively separate the different stereoisomers (enantiomers and diastereomers) of menthyl acetate or related menthyl esters. The separation relies on the differential interactions between the isomers and the chiral selector immobilized on the column. For example, diastereomeric menthyl esters have been successfully separated using a CHIRALPAK IC column, which is based on a polysaccharide derivative. The choice of mobile phase, typically a mixture of alkanes and alcohols like hexane (B92381) and ethanol, is optimized to achieve baseline resolution of the stereoisomers. By comparing the peak areas of the different isomers in the chromatogram, the enantiomeric or diastereomeric ratio and the enantiomeric excess can be accurately calculated.

Biological Activity Investigations Mechanistic and Non Clinical

In Vitro Studies on Enzyme Modulation and Receptor Interactions

Investigations into the mechanism of action for 2-methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297) suggest that its biological activity may stem from its molecular structure. The proposed mechanism involves the hydrolysis of the acetate group, which leads to the release of acetic acid. evitachem.com The hydrophobic nature of the cyclohexane (B81311) moiety is also believed to play a role, potentially by interacting with proteins and other biomolecules, which could stabilize protein structures or influence enzyme activity. evitachem.com

Studies involving related compounds have demonstrated interactions with specific enzymes. For instance, in chemo-enzymatic synthesis processes, lipases are utilized for reactions involving similar molecular frameworks. Lipase (B570770) B from Candida antarctica has been effectively used to catalyze the esterification of related chlorohydrin precursors, indicating a direct interaction between the enzyme and the cyclohexyl-based structure. ntnu.no

Antimicrobial and Antifungal Activity Studies (e.g., against specific pathogens)

While direct studies on the antimicrobial properties of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate are limited, research on its derivatives provides insight into the potential activity of this chemical class. Quaternary salts and amide derivatives incorporating the 2-isopropyl-5-methylcyclohexyl group have been synthesized and evaluated for their efficacy against various microbial pathogens. nih.govresearchgate.netresearchgate.net

For example, certain novel 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts containing the target compound's core structure have been assessed. nih.govresearchgate.net Some of these derivatives displayed weak to moderate activity against the fungus Candida albicans and various bacteria. nih.gov Specifically, a few compounds showed Minimum Inhibitory Concentration (MIC) values of 32 μg/mL against C. albicans. nih.gov Another study focused on amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, which demonstrated notable antifungal and antibacterial potential against a range of pathogens. researchgate.net

Table 1: Antimicrobial Activity of this compound Derivatives| Derivative Type | Pathogen | Activity/Result | Source |

|---|---|---|---|

| Imidazo[1,2-a]azepine Quaternary Salt | Candida albicans | MIC value of 32 μg/mL | nih.gov |

| Amide of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Aspergillus fumigatus | 96.5% inhibition | researchgate.net |

| Amide of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Helminthosporium sativum | 93.7% inhibition | researchgate.net |

| Amide of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Bacillus subtilis | 37.6% inhibition | researchgate.net |

| Amide of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Pseudomonas aurignosa | 33.2% inhibition | researchgate.net |

Insecticidal and Pest Control Properties (e.g., as a natural pesticide component)

Research has indicated that compounds structurally similar to this compound possess insecticidal properties. A notable example is 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate, a related molecule, which has been identified as an effective insecticide against mosquitoes. biosynth.com This suggests that the core chemical structure may be a valuable scaffold for developing new pest control agents.

Investigation of Biological Pathways and Cellular Mechanisms

The primary proposed mechanism of action for this compound involves the enzymatic hydrolysis of its ester bond. evitachem.com This reaction releases acetic acid and the corresponding alcohol, 2-methyl-5-(propan-2-yl)cyclohexanol. The hydrophobicity of the substituted cyclohexane ring is a key feature that may facilitate its interaction with cellular components like proteins, potentially modulating their function or activity. evitachem.com

Anticonvulsant Activity in Non-Human Models

The therapeutic potential of the cyclohexyl ester structural class has been explored in the context of anticonvulsant activity. While direct testing on this compound is not widely documented, studies on analogous (1-(benzyl (aryl) amino) cyclohexyl) methyl esters have shown significant anticonvulsant effects in non-human models. nih.gov

These derivatives were evaluated in standard screening tests, including the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models in mice. nih.gov One derivative, in particular, demonstrated high potency in the scPTZ screen, with an ED50 value significantly lower than the reference drugs phenobarbital (B1680315) and ethosuximide. nih.gov In the MES test, certain ester derivatives also provided substantial protection against seizures. nih.gov These findings highlight the potential of the cyclohexyl ester framework as a basis for developing novel anticonvulsant agents. nih.gov

Table 2: Anticonvulsant Activity of (1-(benzyl (aryl) amino) cyclohexyl) methyl ester Derivatives in Mice| Compound/Drug | Test Model | Result | Source |

|---|---|---|---|

| Ester Derivative 7k | scPTZ | ED₅₀ = 0.0056 mmol/kg | nih.gov |

| Phenobarbital (Reference) | scPTZ | ED₅₀ = 0.056 mmol/kg | nih.gov |

| Ethosuximide (Reference) | scPTZ | ED₅₀ = 0.92 mmol/kg | nih.gov |

| Ester Derivative 7b | MES | 66% protection at 0.0821 mmol/kg | nih.gov |

| Ester Derivative 7k | MES | 50% protection at 0.0334 mmol/kg | nih.gov |

| Diphenylhydantoin (Reference) | MES | 100% protection at 0.16 mmol/kg | nih.gov |

Chemo-enzymatic Approaches for Biosynthesis or Biotransformation

Chemo-enzymatic methods have been successfully employed in the synthesis of chiral molecules related to this compound. A key application is in the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications. ntnu.no

One such approach involves the kinetic resolution of a racemic chlorohydrin precursor of the β-blocker (S)-betaxolol. ntnu.no In this process, the racemic mixture is esterified using vinyl acetate in a reaction catalyzed by lipase B from Candida antarctica. The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted, enantiomerically pure R-chlorohydrin. ntnu.no This R-chlorohydrin can then be converted into the desired (S)-betaxolol, demonstrating a powerful method for producing chiral compounds with high enantiomeric excess. ntnu.no This highlights the utility of enzymes in the precise biotransformation of cyclohexyl-based structures.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Organic Synthesis

The well-defined stereochemistry of 2-methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297), particularly the naturally occurring l-menthyl acetate isomer derived from (-)-menthol, makes it an effective chiral auxiliary in asymmetric synthesis. wikipedia.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org The bulky and stereochemically defined cyclohexyl ring of the menthyl group provides a biased steric environment, directing the approach of reagents to a prochiral center from a specific face, thereby leading to the formation of one enantiomer over the other.

A notable application is in stereoselective aldol (B89426) reactions. The enolates of menthyl acetate, when reacted with aldehydes, can produce chiral β-hydroxy esters with a high degree of diastereoselectivity. publish.csiro.au For instance, titanium-mediated aldol reactions involving the enolates of both (+)- and (-)-menthyl acetate with benzaldehyde (B42025) have been shown to proceed with high stereoselectivity, yielding diastereomeric excesses of up to 95%. publish.csiro.au This control over stereochemistry is crucial in the synthesis of complex, biologically active molecules where specific stereoisomers are required for efficacy.

The menthyl ester group has also been employed as a chiral auxiliary in the synthesis of other valuable chiral synthons, such as syn-β-amino esters. documentsdelivered.com These reactions leverage the chiral scaffold of the menthyl group to introduce new stereocenters with predictable configurations, which are fundamental steps in the total synthesis of many natural products and pharmaceuticals.

Table 1: Examples of Chiral Auxiliary Applications

| Reaction Type | Substrate | Key Feature | Outcome |

|---|---|---|---|

| Aldol Reaction | Menthyl acetate enolate | Stereoselective addition to aldehydes | High diastereomeric excess in β-hydroxy ester products publish.csiro.au |

Use as an Intermediate in the Synthesis of Complex Molecules

Beyond its role as a removable chiral director, 2-methyl-5-(propan-2-yl)cyclohexyl acetate and its derivatives serve as intermediates in the synthesis of more complex molecular architectures. The ester functionality can be hydrolyzed to reveal the menthol (B31143) hydroxyl group, which can then participate in further reactions, or the entire menthyl acetate moiety can be a part of a larger target molecule.

For example, in multi-step syntheses of natural products, the formation of an acetate ester from a precursor alcohol like menthol can serve as a protecting group or as a handle for subsequent transformations. The synthesis of (-)-menthol itself from various starting materials like (+)-limonene or (+)-pulegone can involve the formation of piperityl acetates as intermediates. libretexts.org These acetates undergo further reactions, such as hydrogenation, to yield the final menthol isomers. libretexts.org

Furthermore, enzymatic reactions have demonstrated the utility of menthyl acetate as a substrate for creating more elaborate molecules. Biocatalytic transesterification reactions, for instance, can utilize menthyl acetate to produce other esters or amides, showcasing its role as a versatile intermediate in biocatalysis. researchgate.net

Applications in Specialty Chemicals and Fragrance Chemistry Research

The most established application of this compound is in the fragrance and flavor industry. wikipedia.orgnbinno.com It possesses a characteristic minty, fruity, and tea-like aroma that is milder and often described as more floral than menthol itself. taylorandfrancis.comtakasago.com This profile makes it a valuable component in a wide range of consumer products, including perfumes, soaps, cosmetics, and various toiletries. takasago.comsbblgroup.com

In fragrance chemistry research, menthyl acetate is studied for its olfactory properties and its synergistic effects in combination with other aromatic compounds. It is known to enhance floral notes, particularly rose, and provide freshness and lift to fragrance compositions without imparting an overpowering minty character. taylorandfrancis.comtakasago.com

Recent research has also focused on advanced delivery systems for fragrance compounds like menthyl acetate to improve their stability and control their release over time. One such area of investigation involves the encapsulation of menthyl acetate in host molecules like cyclodextrins. researchgate.net This technology aims to protect the volatile ester from degradation and to provide a sustained release of the fragrance, thereby prolonging the sensory experience in products such as detergents and fabric softeners. researchgate.net

Table 2: Olfactory Profile of l-Menthyl Acetate

| Odor Type | Description | Application Notes |

|---|---|---|

| Mentholic, Fruity | Tea-like, slightly cooling, minty taylorandfrancis.com | Emphasizes floral notes, especially rose taylorandfrancis.com |

Potential in Polymer Chemistry and Material Development

While not a conventional monomer for polymerization, this compound has found a niche application in the field of materials science, specifically in the creation of molecularly imprinted polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, which is subsequently removed to create specific recognition sites that can rebind the template or structurally similar molecules with high selectivity.

Research has demonstrated the use of menthyl acetate as a template molecule for the preparation of MIPs. researchgate.net These specialized polymers showed good adsorption selectivity for menthyl acetate, enabling its separation from other components, such as menthol, in peppermint oil. researchgate.net This application highlights its potential in the development of advanced separation and purification materials. The ability to create polymers with tailored binding sites for specific molecules like menthyl acetate opens up possibilities for their use in chromatography, chemical sensing, and controlled-release systems.

Although its direct incorporation into the backbone of common polymers is not widely reported, its function as a template in MIPs showcases an innovative use of this compound in material development, leveraging its distinct size, shape, and chemical functionality to engineer materials with precise molecular recognition capabilities.

Analytical Methodologies for Isolation and Quantification

Chromatographic Techniques for Separation and Purification (e.g., GC, HPLC)

Chromatography is the cornerstone for the separation and analysis of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297), particularly from its natural source, essential oils. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used techniques.

Gas Chromatography (GC):

Gas chromatography, frequently coupled with a Flame Ionization Detector (FID) or a Mass Spectrometry (MS) detector, is the most common method for analyzing volatile compounds like 2-Methyl-5-(propan-2-yl)cyclohexyl acetate. aensiweb.comnist.gov In the analysis of peppermint essential oil, GC allows for the separation of its numerous components, including menthol (B31143), menthone, and menthyl acetate. aensiweb.comresearchgate.net The compound is identified based on its retention time and its mass spectrum, which serves as a chemical fingerprint.

Enantioselective capillary gas chromatography is a sophisticated variation used to differentiate between the stereoisomers of menthyl acetate, which is crucial for authenticity control of essential oils. researchgate.net Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced separation power, resolving co-eluting compounds that may interfere with accurate quantification in standard one-dimensional GC. gcms.cz For instance, GCxGC can effectively separate (+)-menthol from menthyl acetate, a common challenge in 1D chromatography. gcms.cz

Table 1: Example GC Conditions for the Analysis of Peppermint Oil Containing this compound

| Parameter | Condition 1 thermofisher.com | Condition 2 gcms.cz | Condition 3 aensiweb.com |

|---|---|---|---|

| Technique | Ultra-Fast GC-FID | GCxGC-TOFMS | GC-FID & GC-MS |

| Column | Polar phase (e.g., CarboWax), 5m x 0.1mm i.d., 0.1 µm film | 1D: Restek Rt-BetaDEXsm (chiral), 30m x 0.25mm x 0.25µm 2D: Restek Rtx-17, 0.75m x 0.25mm x 0.5µm | CP-SIL 5HP fused silica (B1680970) column |

| Carrier Gas | Hydrogen (0.8 ml/min) | Helium (1.4 ml/min) | Not specified |

| Temperature Program | 50°C to 250°C at 500°C/min | 80°C (1 min), then 5°C/min to 220°C (5 min) | Not specified |

| Injector Temp. | 230°C | Not specified | Not specified |

| Detector Temp. | 280°C (FID) | MS Acquisition: 35 to 350 u | FID and MS |

High-Performance Liquid Chromatography (HPLC):

While GC is more common for volatile esters, HPLC is also a viable technique for the analysis of this compound. sielc.comsigmaaldrich.com Reversed-phase (RP-HPLC) methods are typically employed. sielc.com A notable advantage of HPLC is that it does not require heating the sample, which can be beneficial for preventing the degradation of thermally sensitive compounds. The separation is achieved on a stationary phase like a C18 column, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.com Detection can be performed using a refractive index (RI) detector, which is suitable for compounds lacking a UV chromophore. nih.gov HPLC methods can be scaled up for preparative separation to isolate and purify the compound. sielc.com

Other Purification Techniques:

For large-scale purification, fractional distillation is a standard industrial method. manekancor.com This technique separates components of a liquid mixture based on differences in their boiling points. Since this compound is naturally obtained via steam distillation and subsequent fractionation of Mentha arvensis, this method is central to its initial isolation. manekancor.com

Standardization of Analytical Protocols for Quality Control in Research

The standardization of analytical methods is critical for ensuring the quality, consistency, and reproducibility of research findings and commercial products containing this compound. Quality control protocols rely on validated analytical methods and the use of certified reference materials.

The process of standardization involves:

Method Validation: Analytical procedures (both GC and HPLC) must be validated to ensure they are fit for their intended purpose. Validation parameters, as often stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and robustness. nih.gov

Use of Analytical Standards: The availability of high-purity analytical standards for this compound is fundamental for quality control. sigmaaldrich.comsigmaaldrich.com These standards, with a known purity (e.g., ≥99.0%), are used to calibrate instruments, confirm the identity of the compound in a sample by comparing retention times, and accurately quantify its concentration. sigmaaldrich.comsigmaaldrich.com

System Suitability Tests: Before running a sequence of samples, system suitability tests are performed to ensure the chromatographic system is operating correctly. This involves injecting a standard solution to check parameters like peak resolution, column efficiency, and peak symmetry.

Documentation: Standard Operating Procedures (SOPs) are established, which detail every step of the analytical method, from sample preparation to data analysis. This ensures that the analysis is performed consistently over time and across different laboratories.

For instance, in the quality control of peppermint oil, standardized GC methods are used to quantify the percentage of key constituents, including menthyl acetate, which typically constitutes 3-5% of the oil. wikipedia.orgresearchgate.net This ensures that the oil meets pharmacopeial or commercial specifications.

Development of Trace Analysis Methods in Complex Matrices

Detecting and quantifying minute (trace) amounts of this compound is necessary in various applications, such as food analysis, environmental monitoring, and the study of biological systems. The primary challenge in trace analysis is the "matrix effect," where other components in a complex sample interfere with the detection of the target analyte. nih.gov

Developing methods for trace analysis often involves a combination of efficient sample preparation and highly sensitive instrumentation.

Sample Preparation:

The goal of sample preparation is to extract the analyte from the matrix and concentrate it while removing interfering substances. Techniques applicable to this compound from matrices like food or environmental samples could include:

Liquid-Liquid Extraction (LLE): Using a solvent that selectively dissolves the analyte.

Solid-Phase Extraction (SPE): Passing the sample through a cartridge containing a solid adsorbent that retains either the analyte or the interfering components.

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace) to adsorb volatile and semi-volatile compounds, which are then thermally desorbed into the GC injector.

Instrumentation:

For trace-level quantification, highly sensitive detectors are required.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for trace analysis. By using selected ion monitoring (SIM) mode, the mass spectrometer can be set to detect only specific ion fragments characteristic of this compound, significantly enhancing sensitivity and selectivity by filtering out background noise from the matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile matrices, LC-MS/MS provides exceptional sensitivity and specificity for trace analysis of contaminants in complex samples like food and water. mdpi.com

The development of these methods is crucial for assessing food flavor profiles, monitoring the presence of natural compounds in the environment, and in metabolomics research.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-Methyl-5-(propan-2-yl)cyclohexyl acetate with high purity?

- Methodological Answer : The synthesis typically involves a two-step process:

Cyclohexane Functionalization : Introduce methyl and propan-2-yl groups via Friedel-Crafts alkylation or catalytic hydrogenation.

Acetylation : React the substituted cyclohexanol with acetyl chloride or acetic anhydride under base catalysis (e.g., pyridine) to form the acetate ester.

- Optimization : Use continuous flow reactors for precise control of reaction parameters (temperature, residence time) to enhance yield (≥85%) and reduce side products. Monitor purity via GC-MS or HPLC .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Employ a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions on the cyclohexane ring (e.g., methyl at C2, propan-2-yl at C5).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (CHO) and molecular weight (196.29 g/mol).

- X-ray Crystallography : For absolute stereochemical confirmation, use SHELX (e.g., SHELXL for refinement) and visualization tools like ORTEP-3 .

Q. What analytical techniques are suitable for determining its physical properties (e.g., density, boiling point)?

- Methodological Answer :

- Density : Measure via pycnometry or gas displacement methods (e.g., AccuPyc). Literature values: ~0.947 g/mL at 20°C.

- Boiling Point : Use fractional distillation coupled with differential scanning calorimetry (DSC). Reported range: 232–234°C.

- Refractive Index : Determine via Abbe refractometer (n/D ≈ 1.459) .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with biological targets (e.g., olfactory receptors)?

- Methodological Answer :

Ligand Preparation : Optimize the 3D structure using software like Open Babel (MMFF94 force field).

Receptor Modeling : Retrieve/refine receptor structures (e.g., GPCRs) from the PDB.

Docking : Use AutoDock4 with Lamarckian genetic algorithms to simulate binding. Validate docking poses via MD simulations (e.g., GROMACS) and compare with experimental IC data .

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in its crystal structures?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R(8) rings).

- Synchrotron XRD : Collect high-resolution data (≤0.8 Å) to resolve ambiguities in intermolecular interactions.

- SHELX Refinement : Use anisotropic displacement parameters to model thermal motion accurately .

Q. How can stereoisomers (e.g., isomenthol acetate vs. dihydrocarvyl acetate) be distinguished experimentally?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra to assign absolute configurations.

- Cross-Referencing Databases : Utilize PubChem and EPA DSSTox to validate CAS registry numbers (e.g., 7460-78-8 vs. 20777-49-5) .

Q. What crystallographic software is optimal for analyzing its crystal packing and thermal stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.